molecular formula C10H12O3 B13608210 4-(1-Hydroxyallyl)-2-methoxyphenol

4-(1-Hydroxyallyl)-2-methoxyphenol

Cat. No.: B13608210
M. Wt: 180.20 g/mol
InChI Key: CAQJZUXHKMYJEF-UHFFFAOYSA-N
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Description

4-(1-Hydroxyallyl)-2-methoxyphenol is an organic compound characterized by the presence of a hydroxyallyl group attached to a methoxyphenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Hydroxyallyl)-2-methoxyphenol typically involves the reaction of 2-methoxyphenol with an allyl alcohol derivative under specific conditions. One common method is the electrophilic aromatic substitution reaction, where the allyl alcohol acts as the electrophile. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxyallyl)-2-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-Hydroxyallyl)-2-methoxyphenol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties and effects on biological systems.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Hydroxyallyl)-2-methoxyphenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Hydroxyallyl)-2-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyallyl group, in particular, provides unique opportunities for chemical modifications and applications .

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

4-(1-hydroxyprop-2-enyl)-2-methoxyphenol

InChI

InChI=1S/C10H12O3/c1-3-8(11)7-4-5-9(12)10(6-7)13-2/h3-6,8,11-12H,1H2,2H3

InChI Key

CAQJZUXHKMYJEF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(C=C)O)O

Origin of Product

United States

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